molecular formula C17H15N3O B14939269 (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile CAS No. 524047-13-0

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B14939269
CAS No.: 524047-13-0
M. Wt: 277.32 g/mol
InChI Key: BQOXTDVYYDXDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a heterocyclic compound with a complex structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrogenated pyrroloquinolines, and substituted pyrroloquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as coagulation factors in the case of its anticoagulant activity. The compound binds to these targets, inhibiting their activity and thus exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is unique due to its specific structural features, such as the pyrroloquinoline core and the presence of multiple reactive sites. These characteristics make it a versatile compound for various chemical reactions and applications in different scientific fields.

Properties

CAS No.

524047-13-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile

InChI

InChI=1S/C17H15N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-6,10H,7H2,1-3H3

InChI Key

BQOXTDVYYDXDBE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.